2-Methylthiosulfonate-1,4-naphthoquinone
Description
Overview of Naphthoquinone Scaffold as a Privileged Structure in Drug Discovery and Chemical Biology
The 1,4-naphthoquinone (B94277) framework is a prominent structural motif found in a wide array of natural products and synthetic compounds, establishing it as a "privileged structure" in medicinal chemistry and drug discovery. researchgate.netnih.gov These compounds, which are derivatives of naphthalene (B1677914), are biosynthesized by various organisms, including higher plants, fungi, lichens, and bacteria. researchgate.netresearchgate.netmdpi.com Naturally occurring naphthoquinones like lawsone, juglone, plumbagin (B1678898), and shikonin (B1681659) have been extensively studied for their diverse and potent biological activities. nih.govresearchgate.netmdpi.com
The significance of the naphthoquinone scaffold lies in its versatile biological profile, which includes anticancer, antimicrobial, antifungal, antimalarial, and antiviral properties. mdpi.commdpi.comnih.gov Several clinically used anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone, incorporate a quinone moiety, underscoring its therapeutic relevance. researchgate.net The biological action of naphthoquinones is often attributed to their redox properties; the quinone ring can undergo redox cycling to generate reactive oxygen species (ROS) or can act as a Michael acceptor, leading to interactions with biological nucleophiles like proteins and DNA. researchgate.netnih.gov The ability to modify the naphthoquinone core at various positions, particularly C2 and C3, allows for the synthesis of numerous derivatives with improved pharmacological properties and novel mechanisms of action. mdpi.comnih.govnih.gov This chemical tractability makes the naphthoquinone skeleton a valuable template for developing new therapeutic agents. mdpi.com
Role of Sulfur-Containing Moieties in Modulating Biological Activity and Chemical Reactivity of Organic Compounds
Sulfur-containing functional groups are integral to a vast number of biologically active molecules, playing a crucial role in medicinal and chemical science. jmchemsci.commdpi.com Organosulfur compounds are found in nature in essential amino acids like cysteine and methionine, as well as in life-saving antibiotics such as penicillin. wikipedia.org The incorporation of sulfur moieties into organic scaffolds can significantly modulate their physicochemical properties and biological activity. jmchemsci.com
Carbon-sulfur bonds are prevalent in a wide range of compounds with important pharmaceutical and biological properties. jmchemsci.com For instance, thioethers, disulfides, and other sulfur derivatives are key components of molecules used to treat a variety of diseases. jmchemsci.commdpi.com In the context of naphthoquinones, the introduction of sulfur-containing substituents has been shown to enhance or alter their biological effects. nih.govfrontiersin.org Studies on thio-derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have demonstrated that a thiophenyl group can boost antiplatelet activity. frontiersin.org Furthermore, sulfur-containing naphthoquinones have been identified as potent inhibitors of enzymes like Cdc25 phosphatases, which are implicated in tumorigenesis. nih.gov The biological action of these compounds is often linked to the reactivity of the sulfur group and its influence on the redox potential of the naphthoquinone core. nih.govbohrium.com
Contextualization of Thiosulfonate Functionalities in Organic and Bioorganic Chemistry
Thiosulfonate esters are a unique class of organosulfur compounds characterized by the R-SO₂-S-R' functional group. wikipedia.org This group contains two sulfur atoms in different oxidation states, which confers a distinct reactivity profile. uantwerpen.be Thiosulfonates are generally more reactive than disulfides due to the polarization of the S-S bond, yet they are typically stable enough for laboratory handling, unlike highly reactive sulfenyl halides. uantwerpen.be
The synthesis of thiosulfonates can be achieved through various methods, including the oxidation of thiols or disulfides, the reaction of organosulfonyl chlorides with sulfide (B99878) sources, or the coupling of sulfonylhydrazides with thiols. wikipedia.orgorganic-chemistry.orgtandfonline.com A key feature of thiosulfonate chemistry is their ability to react with both nucleophiles and electrophiles. uantwerpen.be Depending on the reaction conditions, they can function as either sulfenylating (-SR') or sulfonylating (-SO₂R) agents. uantwerpen.be This dual reactivity makes them powerful and versatile reagents in organic synthesis. uantwerpen.beacs.org Despite their utility, more complex thiosulfonate building blocks are often not commercially available and require laboratory preparation. uantwerpen.be
| Starting Materials | Key Reagents/Conditions | Description | Reference |
|---|---|---|---|
| Thiols and Sodium Sulfinates | Iron(III) catalyst, aerobic conditions | An efficient method involving the in-situ formation and cross-coupling of sulfenyl and sulfonyl radicals. | organic-chemistry.org |
| Disulfides | Oxidation (e.g., mCPBA) | A common method involving the oxidation of the disulfide bond. | wikipedia.org |
| Organosulfonyl Chlorides and Thiolates | Nucleophilic substitution | Reaction of a sulfonyl halide with a thiol anion, though it can be prone to side reactions. | tandfonline.com |
| Sulfonyl Hydrazides and Thiols | Copper bromide catalyst, TBHP | A radical process that couples sulfonylhydrazides with thiols to form the S-S bond. | organic-chemistry.org |
| Alkali Metal Thiosulfonates | Alkyl or Aryl Halides | A selective method for synthesizing organic thiosulfonates via substitution. | tandfonline.com |
Rationale for Investigating 2-Methylthiosulfonate-1,4-naphthoquinone as a Unique Naphthoquinone Derivative
The investigation of this compound is driven by the strategic combination of two biologically significant moieties: the 1,4-naphthoquinone scaffold and the methylthiosulfonate group. The rationale is built on the hypothesis that this hybrid structure will exhibit unique and potentially enhanced biological and chemical properties.
The 1,4-naphthoquinone core provides a proven platform for biological activity, particularly through its redox cycling and electrophilic nature. researchgate.netnih.gov The introduction of the methylthiosulfonate group at the C-2 position is expected to confer additional mechanisms of action. It is postulated that this group may enhance antimicrobial activity through increased thiol reactivity, a key interaction with microbial enzymes and proteins, while preserving the inherent activity of the naphthoquinone core. vulcanchem.com The thiosulfonate functionality can act as a "cysteine-reactive" electrophile, a property often sought in the design of enzyme inhibitors and other bioactive probes. This specific combination distinguishes it from other derivatives like 2-methyl or 2-hydroxy-1,4-naphthoquinones. vulcanchem.comnih.gov
| Compound | Substituent at C-2 | Known/Postulated Activity | Potential Mechanism |
|---|---|---|---|
| 2-Methyl-1,4-naphthoquinone (Menadione) | Methyl | Antimicrobial activity, vitamin K activity | Oxidative stress induction, enzyme inhibition |
| 2-Methoxy-1,4-naphthoquinone (B1202248) | Methoxy | Antimicrobial activity | Multiple mechanisms |
| Hydroxylated 1,4-naphthoquinones | Hydroxyl | Significant antimicrobial activity | Multiple mechanisms |
| This compound | Methylthiosulfonate | Potential enhanced antimicrobial activity (extrapolated) | Likely includes thiol reactivity and ROS generation |
Data extrapolated from existing research on related compounds. vulcanchem.com
Research Gaps and Objectives for Comprehensive Investigation of this compound
Despite the strong rationale for its study, significant research gaps exist concerning this compound. A comprehensive investigation is needed to fully elucidate its properties and potential applications.
Identified Research Gaps:
Synthesis Optimization: There is a need to establish and optimize efficient synthetic routes specifically for this compound that ensure high yields and purity, potentially exploring green chemistry approaches. vulcanchem.com The synthesis of thiosulfonates can be challenging, sometimes resulting in undesirable disulfide by-products. tandfonline.com
Comprehensive Characterization: The detailed physical, chemical, and spectroscopic properties of the compound have not been fully documented. vulcanchem.com
Reactivity Studies: A thorough investigation of its chemical reactivity is lacking. Key objectives would include studying the kinetics of its reactions with biological nucleophiles, such as thiols, to confirm its presumed mechanism of action. vulcanchem.com
Biological Evaluation: While enhanced antimicrobial activity is postulated, extensive biological screening against a broad panel of microorganisms and cancer cell lines is required to determine its activity spectrum and potency. The precise mechanism of any observed cell growth inhibition would be a crucial area for future investigation. nih.gov
Primary Research Objectives:
To develop a robust and scalable synthetic protocol for this compound.
To perform a complete physicochemical characterization of the pure compound.
To investigate its reactivity profile, particularly towards biologically relevant thiols like cysteine and glutathione (B108866).
To conduct a systematic biological evaluation to assess its antimicrobial and cytotoxic potential and to elucidate its mechanism of action.
Properties
Molecular Formula |
C₁₁H₈O₄S₂ |
|---|---|
Molecular Weight |
268.31 |
Synonyms |
S-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl) Methanesulfonothioate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Methylthiosulfonate 1,4 Naphthoquinone
Established Synthetic Routes to the 1,4-Naphthoquinone (B94277) Core and its Functionalization
The 1,4-naphthoquinone scaffold is a fundamental structural motif present in a wide array of natural products and pharmacologically active compounds. mdpi.comnih.gov Its synthesis and subsequent functionalization are well-established areas of organic chemistry. Common routes to the core structure often begin with the oxidation of naphthalene (B1677914) or its derivatives. Another powerful method is the Diels-Alder reaction, where a suitably substituted 1,4-benzoquinone (B44022) reacts with a diene to construct the bicyclic system. rsc.org For instance, a one-pot synthesis has been developed using a laccase enzyme to generate para-quinones in situ from 1,4-hydroquinones, which then undergo a Diels-Alder reaction followed by oxidation to yield 1,4-naphthoquinones. rsc.org
Once the 1,4-naphthoquinone core is formed, it can be functionalized at various positions. The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack, particularly at the C2 and C3 positions. mdpi.com This reactivity is frequently exploited to introduce a diverse range of substituents.
Common functionalization strategies include:
Michael Addition: Nucleophiles such as amines and thiols can be added directly to the quinone ring. mdpi.commdpi.com
Radical Reactions: C-H functionalization can be achieved through radical pathways, sometimes utilizing metal catalysts, to form new C-C bonds. researchgate.netresearchgate.net
Nucleophilic Substitution: Starting with halogenated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, allows for the sequential substitution of the halogen atoms with various nucleophiles, including those containing nitrogen, oxygen, and sulfur. nih.govmdpi.comresearchgate.net
Oxidative Coupling: The C-H bonds of the naphthoquinone ring can be functionalized via oxidative coupling reactions, for example, with anilines in the presence of a copper(II) acetate (B1210297) catalyst to yield 2-amino-1,4-naphthoquinone derivatives. acs.orgacs.orgnih.gov
Specific Synthetic Strategies for Introducing the 2-Methylthiosulfonate Moiety onto the Naphthoquinone Scaffold
The introduction of the unique methylthiosulfonate (-S-SO₂CH₃) group at the C2 position of the 1,4-naphthoquinone scaffold requires specific synthetic approaches that can be broadly categorized into direct thiosulfonylation and multi-step sequences.
Direct Thiosulfonylation Approaches and Reaction Mechanisms
Direct thiosulfonylation involves the reaction of a 1,4-naphthoquinone with a reagent that can deliver the methylthiosulfonate group. A common method is the nucleophilic addition of a methanethiosulfonate (B1239399) salt, such as sodium or potassium methanethiosulfonate (CH₃SO₂SNa), to the electrophilic quinone ring.
The reaction mechanism typically proceeds through a Michael-type 1,4-addition. The methanethiosulfonate anion acts as the nucleophile, attacking the C2 position of the naphthoquinone ring. This generates an enolate intermediate, which is subsequently oxidized back to the quinone level to yield the final 2-methylthiosulfonate-1,4-naphthoquinone product. The oxidation step can occur via air oxidation or by the starting quinone itself acting as the oxidant, which is a common feature in quinone chemistry. nih.gov
Multi-Step Synthetic Sequences Employing Precursors with Thiol or Sulfenyl Groups
An alternative to direct thiosulfonylation is a multi-step approach. This strategy offers greater flexibility and control, particularly when synthesizing more complex analogs.
A typical sequence involves:
Introduction of a Thiol Group: A thiol (-SH) or protected thiol group is first introduced at the C2 position. This can be accomplished by reacting 2,3-dichloro-1,4-naphthoquinone with a sulfide (B99878) source, followed by cleavage to reveal the free thiol, forming 2-mercapto-1,4-naphthoquinone.
Oxidation to a Sulfonyl Chloride: The resulting thiol can then be oxidized to a sulfonyl chloride (-SO₂Cl) using strong oxidizing agents like chlorine in aqueous acid.
Reaction with a Sulfinate: The sulfonyl chloride is then reacted with a suitable methylating agent or a methanesulfinate (B1228633) salt to form the thiosulfonate linkage.
Alternatively, a precursor containing a sulfenyl group can be synthesized and subsequently elaborated. For instance, a 2-thiocyanato-1,4-naphthoquinone could be a potential intermediate, which could then be converted to the desired methylthiosulfonate.
Regioselectivity and Stereochemical Control in the Synthesis of this compound
For the synthesis of this compound itself, stereochemistry at the C2 position is not a factor as it is a prochiral center. However, regioselectivity is a critical consideration. In an unsubstituted 1,4-naphthoquinone, the C2 and C3 positions are electronically equivalent. However, if the aromatic ring of the naphthoquinone is already substituted, these positions become distinct, and the directing effects of the existing substituents will determine the site of nucleophilic attack.
When starting with a substituted naphthoquinone, the regioselectivity of the thiosulfonylation reaction is governed by both steric and electronic factors of the substituents on the benzenoid ring. Synthetic methodologies have been developed to achieve high regioselectivity in the functionalization of such systems, often by choosing between different synthetic routes, such as the "naphthol route" or a regioselective Diels-Alder reaction, to build the desired substituted core before functionalization. researchgate.net For direct additions to the quinone ring, the electronic nature of the incoming nucleophile and the reaction conditions can also influence the regiochemical outcome.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Optimizing reaction conditions is crucial for achieving high yields and purity, particularly for scalable synthesis. For the synthesis of naphthoquinone derivatives, several parameters are typically investigated. researchgate.net
Key optimization parameters include:
Catalyst: The choice and loading of a catalyst can dramatically affect reaction rates and yields. For instance, in related syntheses of amino-naphthoquinones, copper(II) acetate was found to be an effective catalyst. nih.gov For other transformations, Lewis acids like In(OTf)₃ have been employed. researchgate.net
Solvent: The polarity and nature of the solvent can influence the solubility of reactants and stabilize intermediates. A screening of different solvents is a common optimization step. researchgate.net
Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can speed up the reaction, they can also lead to the formation of side products.
Reaction Time: Monitoring the reaction over time allows for the determination of the optimal duration to maximize product formation while minimizing degradation or side reactions.
The table below illustrates a hypothetical optimization study for a Michael addition reaction to a naphthoquinone, based on common parameters screened in the literature. researchgate.net
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 25 | 24 | 30 |
| 2 | Cu(OAc)₂ (10) | Ethanol | 25 | 12 | 65 |
| 3 | Cu(OAc)₂ (10) | Acetonitrile | 25 | 12 | 75 |
| 4 | Cu(OAc)₂ (10) | Acetonitrile | 50 | 6 | 85 |
| 5 | Cu(OAc)₂ (5) | Acetonitrile | 50 | 6 | 82 |
| 6 | Cu(OAc)₂ (10) | Toluene | 50 | 6 | 55 |
This systematic approach allows for the identification of conditions that provide the product in high yield and purity, making the synthesis more efficient and cost-effective for larger-scale production. Microwave-assisted synthesis has also emerged as a sustainable and efficient method for preparing some naphthoquinone derivatives, often leading to shorter reaction times and high yields. nih.gov
Synthetic Access to Novel Analogs and Derivatives of this compound for Structure-Activity Relationship Studies
To investigate structure-activity relationships (SAR), a library of analogs is required. nih.gov The synthesis of analogs of this compound can be achieved by modifying either the naphthoquinone core or the thiosulfonate side chain.
Modification of the Naphthoquinone Core:
Substitution on the Aromatic Ring: Introducing various substituents (e.g., hydroxyl, methoxy, halogen, alkyl groups) at different positions on the benzenoid ring can modulate the electronic properties and steric profile of the molecule. This is often achieved by starting with appropriately substituted naphthalenes or by employing regioselective synthesis strategies. researchgate.net
Modification at the C3 Position: Starting with 2,3-dichloro-1,4-naphthoquinone allows for the sequential introduction of the methylthiosulfonate group at C2 and another different substituent at C3. researchgate.netresearchgate.net
Modification of the Thiosulfonate Side Chain:
Varying the Alkyl/Aryl Group: Instead of a methyl group, other alkyl (ethyl, propyl, etc.) or aryl groups can be used. This is achieved by using the corresponding alkanethiosulfonate or arenethiosulfonate salt in the direct thiosulfonylation step.
Replacing the Thiosulfonate: The entire moiety can be replaced with other sulfur-containing groups (e.g., thiols, sulfides, sulfoxides, sulfonamides) or nitrogen-based functionalities to probe the importance of the thiosulfonate group for biological activity. nih.govnih.gov
The synthesis of these diverse analogs allows for a systematic evaluation of how structural changes impact the compound's properties, which is essential for the development of new agents in medicinal chemistry. nih.govnih.gov
Modifications at the Naphthoquinone Ring System
The inherent reactivity of the 1,4-naphthoquinone core allows for a variety of modifications to the ring system, enabling the synthesis of a diverse library of derivatives. These modifications can be introduced either before or after the attachment of the methylthiosulfonate side chain.
One of the most powerful methods for constructing substituted naphthoquinone rings is the Diels-Alder reaction . This [4+2] cycloaddition typically involves the reaction of a substituted 1,4-benzoquinone with a suitable diene. frontiersin.orgnih.gov The regioselectivity of the Diels-Alder reaction is a critical aspect, often controlled by the electronic and steric nature of the substituents on both the dienophile (benzoquinone) and the diene. researchgate.net For instance, the reaction of a substituted 1,4-benzoquinone with a diene like 1-methoxycyclohexa-1,3-diene can lead to the formation of a substituted naphthoquinone framework, which can then be further functionalized. frontiersin.org
Another significant strategy involves the use of 2,3-dichloro-1,4-naphthoquinone as a versatile starting material. researchgate.net This compound readily undergoes nucleophilic substitution reactions, allowing for the sequential introduction of different substituents at the C-2 and C-3 positions. nih.govorgsyn.org While one chlorine atom is substituted to introduce the thiosulfonate group, the other can be replaced by a range of nucleophiles, or the aromatic part of the ring system can be modified prior to the key substitution step.
Furthermore, modifications can be achieved through reactions on pre-existing naphthoquinone derivatives. For example, visible-light-induced C-H alkylation of 2-amino-1,4-naphthoquinones has been demonstrated, offering a modern approach to functionalization at the C-3 position. rsc.org Although not directly applied to this compound, this methodology highlights the potential for late-stage diversification of the naphthoquinone core.
The table below summarizes some of the key synthetic strategies for modifying the naphthoquinone ring system.
| Methodology | Precursors | Description | Key Features |
| Diels-Alder Reaction | Substituted 1,4-benzoquinones and dienes | A [4+2] cycloaddition to construct the bicyclic naphthoquinone core. frontiersin.orgnih.govchemicalbook.com | High efficiency, potential for stereocontrol, regioselectivity dependent on substituents. researchgate.net |
| Nucleophilic Substitution | 2,3-Dichloro-1,4-naphthoquinone | Sequential replacement of chlorine atoms with various nucleophiles. researchgate.netnih.gov | Versatile for introducing a wide range of functional groups at C-2 and C-3. orgsyn.org |
| C-H Functionalization | Substituted 2-amino-1,4-naphthoquinones | Direct introduction of alkyl groups onto the naphthoquinone ring under mild conditions. rsc.org | Modern, atom-economical approach for late-stage modification. |
Variations of the Alkyl/Aryl Thiosulfonate Side Chain
The chemical nature of the thiosulfonate side chain in 2-substituted-1,4-naphthoquinones can be varied to modulate the physicochemical and biological properties of the molecule. This is typically achieved by employing different thiosulfonating agents in the synthetic sequence.
A plausible and direct method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on the naphthoquinone ring with a methylthiosulfonate salt. For example, the reaction of 2-chloro-1,4-naphthoquinone with sodium methylthiosulfonate would yield the target compound. chemicalbook.commedchemexpress.comnist.gov This approach allows for the straightforward introduction of the methylthiosulfonate moiety.
To generate derivatives with different alkyl or aryl thiosulfonate side chains, this method can be adapted by using various sodium alkyl- or arylthiosulfonates. The synthesis of these thiosulfonate salts can be achieved through several established methods, such as the reaction of thiols with sodium sulfinates. organic-chemistry.org
An alternative approach to side-chain variation is through the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with a diverse range of thiols, followed by a subsequent oxidation and sulfinylation step. The initial reaction of lawsone with thiols is a well-documented method for producing a variety of 2-thio-substituted naphthoquinones. frontiersin.orgnih.gov For instance, lawsone has been shown to react with a series of substituted bromophenyl- and fluorophenylthiols to yield the corresponding 2-arylthio-3-hydroxy-1,4-naphthoquinones. frontiersin.orgnih.gov These intermediates could then, in principle, be converted to the desired thiosulfonates.
The following table illustrates potential variations of the thiosulfonate side chain and the corresponding precursors that could be used.
| Side Chain | Potential Precursor | Reaction Type | Example of Thiol for Thio-derivative Synthesis |
| Methylthiosulfonate | Sodium methylthiosulfonate | Nucleophilic substitution on 2-chloro-1,4-naphthoquinone | Methanethiol (for a precursor thio-derivative) |
| Ethylthiosulfonate | Sodium ethylthiosulfonate | Nucleophilic substitution on 2-chloro-1,4-naphthoquinone | Ethanethiol (for a precursor thio-derivative) |
| Phenylthiosulfonate | Sodium phenylthiosulfonate | Nucleophilic substitution on 2-chloro-1,4-naphthoquinone | Thiophenol (for a precursor thio-derivative) frontiersin.org |
| 4-Bromophenylthiosulfonate | Sodium 4-bromophenylthiosulfonate | Nucleophilic substitution on 2-chloro-1,4-naphthoquinone | 4-Bromobenzenethiol frontiersin.org |
| 4-Fluorophenylthiosulfonate | Sodium 4-fluorophenylthiosulfonate | Nucleophilic substitution on 2-chloro-1,4-naphthoquinone | 4-Fluorobenzenethiol frontiersin.orgnih.gov |
| 4-Aminobenzenethiosulfonate | Sodium 4-aminobenzenethiosulfonate | Nucleophilic substitution on 2-chloro-1,4-naphthoquinone | 4-Aminothiophenol |
The synthesis of a thiosulfonate derivative of an anthraquinone, specifically 4-aminobenzenesulfonothioic acid S-[(9,10-dihydro-1,4-dimethoxy-9,10-dioxo-2-anthracenyl)methyl] ester, has been reported, lending credence to the feasibility of synthesizing such derivatives in the naphthoquinone series. frontiersin.orgnih.gov
Structure Activity Relationship Sar Studies of 2 Methylthiosulfonate 1,4 Naphthoquinone and Its Analogs
Systematic Structural Perturbations of 2-Methylthiosulfonate-1,4-naphthoquinone and Their Impact on Biological Efficacy
Systematic structural perturbations of this compound, while not extensively documented for this specific molecule, can be inferred from studies on analogous 1,4-naphthoquinone (B94277) derivatives. The biological activity of these compounds is highly sensitive to modifications in three key areas: the naphthoquinone core, the substituent at the 2-position, and the nature of the alkyl group on the thiosulfonate moiety.
Alterations to the length and branching of the alkyl group in the 2-methylthiosulfonate side chain are predicted to significantly impact the compound's lipophilicity and steric profile. These changes, in turn, can affect its ability to cross cell membranes and interact with its biological targets. For instance, in other series of 2-substituted-1,4-naphthoquinones, variations in the alkyl chain length have been shown to modulate anticancer and antimicrobial activities.
Furthermore, replacement of the methyl group with other functional groups, such as aryl or more complex alkyl chains, would likely alter the electronic properties and reactivity of the thiosulfonate group. This could influence the compound's mechanism of action, particularly if it involves covalent modification of target proteins.
The introduction of a second substituent on the naphthoquinone ring would also have a profound effect on biological efficacy. Studies on similar compounds have shown that the addition of a second 2-chloroethylthio group can decrease anticancer activity, suggesting that steric hindrance and electronic effects play a delicate role in the compound's interaction with its target.
| Structural Perturbation | Predicted Impact on Biological Efficacy |
| Variation in alkyl chain length of the thiosulfonate group | Altered lipophilicity, membrane permeability, and target interaction. |
| Replacement of the methyl group with other moieties | Modified electronic properties and reactivity of the thiosulfonate group. |
| Introduction of a second substituent on the naphthoquinone core | Potential for decreased activity due to steric hindrance and altered electronic effects. |
Influence of the Naphthoquinone Core Substitution Pattern on Biological Potency and Selectivity
The substitution pattern on the naphthoquinone core is a key determinant of the biological potency and selectivity of this class of compounds. The electronic nature and position of substituents can significantly modulate the redox properties of the quinone system, which is often central to its biological activity. mdpi.com
The introduction of electron-donating groups, such as hydroxyl or amino groups, or electron-withdrawing groups, like halogens or nitro groups, at various positions on the aromatic ring of the naphthoquinone can fine-tune the molecule's electrochemical potential. This, in turn, affects its ability to participate in cellular redox cycling and generate reactive oxygen species (ROS), a common mechanism of action for many naphthoquinones. nih.gov
For example, studies on other 1,4-naphthoquinone derivatives have demonstrated that the presence and position of hydroxyl groups can be crucial for their observed biological activity. nih.gov Similarly, the introduction of nitrogen and/or sulfur atoms into the 1,4-naphthoquinone structure has been shown to result in antifungal, antibacterial, and anticancer activity. mdpi.com
The selectivity of these compounds for specific biological targets can also be influenced by the substitution pattern. By strategically placing substituents that can form specific hydrogen bonds or hydrophobic interactions with a target protein, it is possible to enhance the compound's affinity and selectivity, thereby reducing off-target effects.
| Substitution on Naphthoquinone Core | Effect on Biological Potency and Selectivity |
| Electron-donating groups (e.g., -OH, -NH2) | Modulates redox potential, potentially increasing ROS generation and altering target interactions. |
| Electron-withdrawing groups (e.g., -Cl, -NO2) | Modulates redox potential, influencing the compound's ability to accept electrons. |
| Introduction of N or S atoms | Can confer or enhance antifungal, antibacterial, and anticancer activities. |
| Strategic placement of functional groups | Can enhance target selectivity through specific non-covalent interactions. |
Role of the 2-Methylthiosulfonate Group in Modulating Ligand-Target Interactions
The 2-methylthiosulfonate group is a key functional moiety that likely plays a multifaceted role in the biological activity of this compound. One of its primary roles is believed to be facilitating covalent interactions with biological targets. The thiosulfonate group is a good leaving group, making the sulfur atom attached to the naphthoquinone ring susceptible to nucleophilic attack by amino acid residues such as cysteine in proteins. This can lead to the formation of a covalent bond between the naphthoquinone and the protein, a process known as S-thiolation, which can irreversibly inhibit enzyme function or disrupt protein-protein interactions.
The electrophilicity of the quinone moiety itself can also contribute to covalent bond formation through Michael addition, particularly with nucleophilic thiol groups in proteins. nih.gov The presence of the 2-methylthiosulfonate group can further enhance the reactivity of the naphthoquinone ring towards such nucleophilic attack.
Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Derivatives
These models often reveal that a combination of electronic, steric, and hydrophobic parameters are crucial for biological activity. Key descriptors frequently identified include:
Electronic properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's redox potential and ability to participate in electron transfer reactions. Dipole moment and atomic charges also play a role in electrostatic interactions with the target.
Steric properties: Molecular weight, volume, and shape descriptors, which influence how well the molecule fits into the binding site of its target.
Hydrophobic properties: The logarithm of the partition coefficient (logP), which is a measure of the molecule's lipophilicity and affects its ability to cross cell membranes.
| QSAR Descriptor Type | Examples | Relevance to Biological Activity |
| Electronic | HOMO/LUMO energies, dipole moment, atomic charges | Redox potential, electrostatic interactions |
| Steric | Molecular weight, volume, shape indices | Binding site complementarity |
| Hydrophobic | logP | Membrane permeability, hydrophobic interactions |
Pharmacophore Identification and Lead Optimization Strategies Based on SAR Data
Based on the available SAR data for 1,4-naphthoquinones and related compounds, a general pharmacophore model for this compound derivatives can be proposed. This model would consist of several key features essential for biological activity:
The 1,4-naphthoquinone core: This serves as the central scaffold and is crucial for the redox properties of the molecule. It is likely a key feature for interaction with the biological target.
The 2-methylthiosulfonate group: This group is important for modulating the reactivity of the molecule and may be directly involved in covalent bond formation with the target. The sulfur atom and the methyl group are likely key pharmacophoric points.
Specific substitution patterns on the aromatic ring: The presence of hydrogen bond donors or acceptors, or specific hydrophobic features on the benzene (B151609) ring of the naphthoquinone, could be important for enhancing target affinity and selectivity.
Lead optimization strategies based on this pharmacophore model would involve systematically modifying the structure of this compound to improve its pharmacological profile. This could include:
Modification of the 2-methylthiosulfonate group: Synthesizing analogs with different alkyl or aryl substituents on the thiosulfonate moiety to fine-tune its reactivity and steric properties.
Substitution on the naphthoquinone ring: Introducing various functional groups at different positions on the aromatic ring to enhance target-specific interactions and improve pharmacokinetic properties.
Bioisosteric replacement: Replacing the thiosulfonate group with other functional groups that have similar steric and electronic properties but may offer improved stability or reduced toxicity.
These optimization strategies, guided by SAR and QSAR data, would aim to develop new analogs of this compound with enhanced potency, selectivity, and drug-like properties.
Mechanisms of Action Moa and Cellular Targets of 2 Methylthiosulfonate 1,4 Naphthoquinone
Interference with Cellular Redox Homeostasis
The structure of 2-Methylthiosulfonate-1,4-naphthoquinone intrinsically enables it to interfere with the delicate balance of oxidation and reduction within a cell. This interference is a primary driver of its biological activity and occurs through several interconnected pathways.
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction
Naphthoquinones are well-documented for their capacity to induce oxidative stress by generating reactive oxygen species (ROS). researchgate.netnih.gov This process is largely driven by the redox cycling of the quinone moiety. nih.govmdpi.com In the presence of cellular reducing agents like NADPH, the 1,4-naphthoquinone (B94277) structure can accept one or two electrons to form semiquinone or hydroquinone (B1673460) species. mdpi.comnih.gov These reduced forms can then react with molecular oxygen, transferring electrons to generate superoxide (B77818) anion radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). mdpi.comresearchgate.net This continuous cycle, where the quinone is repeatedly reduced and re-oxidized, leads to a significant accumulation of ROS within the cell, overwhelming its antioxidant defenses and causing a state of oxidative stress. nih.govnih.govnih.gov This elevated oxidative environment can inflict damage upon a wide array of cellular components, including lipids, proteins, and DNA. nih.govresearchgate.net
| Finding | Organism/Cell Line | Key Outcome | Reference |
| Naphthoquinones induce ROS generation through redox cycling. | General finding | Production of superoxide, H₂O₂, and hydroxyl radicals. | researchgate.netmdpi.com |
| Menadione (B1676200) (2-methyl-1,4-naphthoquinone) induces ROS. | Nrf2-deficient MEF cells | Higher ROS formation compared to wild type. | nih.gov |
| Thiol-mediated decomposition of 2,3-epoxy-1,4-naphthoquinones generates peroxide (ROS). | Human leukaemia (THP1) cells | Higher peroxide generation correlated with better inhibition of cell proliferation. | rsc.org |
| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) and 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) significantly increased ROS levels. | AGS human gastric cancer cells | ROS generation led to apoptosis and cell cycle arrest. | nih.gov |
Depletion of Endogenous Antioxidant Systems (e.g., Glutathione)
A critical consequence of the compound's reactivity is the depletion of the cell's primary non-enzymatic antioxidant, glutathione (B108866) (GSH). nih.gov This depletion occurs via two principal mechanisms. Firstly, the electrophilic nature of the 1,4-naphthoquinone ring makes it susceptible to nucleophilic attack by the thiol group of GSH in a Michael-type addition reaction. nih.govmdpi.com This reaction forms a covalent glutathione-naphthoquinone adduct, effectively sequestering GSH from the antioxidant pool. mdpi.com Secondly, the methylthiosulfonate group is a potent thiol-alkylating agent. It can react directly with GSH, forming a disulfide bond and further diminishing the cellular concentration of its reduced, active form. researchgate.net The loss of GSH compromises the cell's ability to neutralize ROS and detoxify electrophilic compounds, thereby amplifying the oxidative stress induced by the compound. nih.govnih.gov
Redox Cycling and Quinone Reductase (NQO1) Involvement
The redox cycling of this compound is significantly influenced by cellular enzymes, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to their more stable hydroquinone form. nih.govnih.gov While this is often considered a detoxification pathway that bypasses the formation of the highly reactive semiquinone radical, the resulting hydroquinone can still undergo autoxidation in the presence of oxygen, regenerating the parent quinone and producing ROS, thus participating in a futile cycle. nih.govnih.gov The efficiency of this process can depend on the specific substituents on the naphthoquinone ring. nih.gov This enzymatic reduction is a key step that can perpetuate the generation of oxidative stress within the cell. nih.govnih.gov
Interaction with Key Biological Macromolecules and Enzymes
Beyond disrupting redox homeostasis, this compound can directly interact with and modify essential biomolecules, leading to significant cellular dysfunction.
DNA Damage and Intercalation Studies
The extensive generation of ROS, particularly the highly reactive hydroxyl radical, can cause significant damage to DNA. This includes the formation of oxidized bases (such as 8-oxoguanine) and the induction of single- and double-strand breaks. nih.govresearchgate.net Some naphthoquinone derivatives have been reported to cause DNA damage leading to apoptosis. mdpi.comresearchgate.net Furthermore, the planar aromatic structure of the naphthoquinone core raises the possibility of DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov Studies involving near-UV photolysis of 2-methyl-1,4-naphthoquinone (menadione) have shown the formation of interstrand cross-links with DNA bases, specifically adenine (B156593). nih.gov Such interactions can interfere with DNA replication and transcription, contributing to cellular toxicity. nih.gov
Protein Alkylation and Covalent Adduct Formation (e.g., Thiols)
The electrophilic nature of this compound makes it highly reactive towards nucleophilic residues in proteins, particularly the thiol groups of cysteine. creative-proteomics.com Similar to its reaction with glutathione, the compound can form covalent adducts with proteins through two distinct mechanisms. nih.govnih.govmdpi.com
Michael Addition: The C3 position of the naphthoquinone ring is an electrophilic center that can be attacked by the thiolate anion of a cysteine residue, forming a stable carbon-sulfur bond. nih.govnih.gov
Thiol-Disulfide Exchange: The methylthiosulfonate group is an excellent electrophile for thiols. It reacts with cysteine residues to form a disulfide bond between the protein and the 2-methyl-1,4-naphthoquinone moiety, releasing methanesulfinate (B1228633). This reaction is analogous to that of methyl methanethiosulfonate (B1239399) (MMTS), a known cysteine-modifying reagent. researchgate.net
This covalent modification, or protein alkylation, can alter the structure and function of critical enzymes and signaling proteins, particularly those whose activity depends on free cysteine residues, such as protein tyrosine phosphatases and certain kinases. researchgate.netnih.gov
| Target Macromolecule | Type of Interaction | Mechanism | Consequence | References |
| DNA | Oxidative Damage | ROS-mediated modification of bases and strand breaks. | Impaired replication/transcription, apoptosis. | nih.govresearchgate.netmdpi.com |
| DNA | Covalent Adducts/Cross-linking | Photochemical reaction between quinone and adenine bases. | Structural distortion of DNA, inhibition of cellular processes. | nih.govnih.gov |
| Proteins (Cysteine Thiols) | Michael Addition | Nucleophilic attack of thiolate on the quinone ring. | Altered protein structure and function, enzyme inhibition. | nih.govmdpi.comnih.gov |
| Proteins (Cysteine Thiols) | Thiol-Disulfide Exchange | Reaction of thiolate with the methylthiosulfonate group. | Covalent disulfide adduct formation, loss of protein function. | researchgate.netcreative-proteomics.com |
| Glutathione (GSH) | Covalent Adduct Formation | Michael addition and reaction with the thiosulfonate group. | Depletion of cellular antioxidant capacity, increased oxidative stress. | nih.govmdpi.commdpi.com |
Inhibition of Specific Enzymes
The 1,4-naphthoquinone scaffold is a common feature in molecules that inhibit various enzymes crucial for cell survival and proliferation. While direct studies on this compound are limited, research on analogous compounds provides a framework for its potential enzymatic targets.
Topoisomerases: These enzymes are critical for managing DNA topology during replication and transcription. Some 1,4-naphthoquinone derivatives have been observed to inhibit topoisomerase II, leading to DNA damage and cell death. mdpi.com
STAT3 (Signal Transducer and Activator of Transcription 3): The STAT3 protein is a transcription factor that, when activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. nih.gov Inhibition of STAT3 activation is a key mechanism for the anticancer effects of certain naphthoquinones. nih.govnih.gov For instance, the naphthoquinone plumbagin (B1678898) has been shown to inhibit both constitutive and interleukin 6-inducible STAT3 phosphorylation in multiple myeloma cells. nih.gov This inhibition was linked to the suppression of c-Src and Janus-activated kinases (JAK1 and JAK2). nih.gov Other novel 2-amino-1,4-naphthoquinone derivatives have been identified as dual inhibitors of STAT3 and Indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov
COX-2 (Cyclooxygenase-2): This enzyme is involved in inflammatory processes and is often overexpressed in cancer cells. mdpi.com Certain naphthoquinones, such as plumbagin, can inhibit COX-2 expression. mdpi.com Molecular docking studies suggest that 1,4-naphthoquinone derivatives can bind strongly to the active site of COX-2, indicating a potential mechanism for their anti-inflammatory and anticancer properties. mdpi.com
PDI (Protein Disulfide Isomerase): PDI is an enzyme in the endoplasmic reticulum that catalyzes the formation and rearrangement of disulfide bonds in proteins. It is also found on the surface of platelets and cancer cells, playing a role in thrombosis and cancer progression. researchgate.netresearchgate.net Juglone (5-hydroxy-1,4-naphthoquinone) and its derivatives have been shown to inhibit PDI activity, which is associated with their ability to prevent platelet aggregation and inhibit cancer cell proliferation. researchgate.net
Modulation of Intracellular Signaling Pathways
This compound likely modulates various signaling pathways that govern cellular responses to stress and regulate survival.
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family, including ERK, JNK, and p38, regulates a wide array of cellular processes such as proliferation, differentiation, and apoptosis. nih.govnih.gov Studies on 1,4-naphthoquinone derivatives show they can induce apoptosis by upregulating the protein expression of p38 and JNK while downregulating ERK levels. nih.gov In some contexts, however, the activation of the MEK/ERK pathway can act as a pro-survival factor and a resistance mechanism to treatment with naphthoquinone compounds. nih.gov
Nrf2 (NF-E2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response, controlling the expression of detoxification enzymes. nih.gov The Nrf2 pathway is a target for chemoprevention, as its activation helps protect cells from stressors. nih.gov Some compounds activate the Nrf2 pathway by generating reactive oxygen species (ROS), which in turn disrupts the interaction between Nrf2 and its inhibitor Keap1. nih.gov
The cytotoxic effects of naphthoquinones are often linked to their ability to interfere with signaling pathways that promote cell survival. mdpi.com By inducing oxidative stress through the generation of ROS, these compounds can disrupt the cellular redox balance, a state to which cancer cells are particularly vulnerable. mdpi.com This disruption can lead to the inhibition of pro-survival pathways and ultimately trigger cell death. nih.govmdpi.com For example, treatment with certain (2-chloroethylthio)-1,4-naphthoquinones led to the activation of p38, JNK1/2, ERK1/2, MEK1/2, and AKT, which functioned as pro-survival factors; inhibiting these kinases enhanced the cytotoxic effects of the compounds. nih.gov
Induction of Programmed Cell Death Pathways in In Vitro Models
The ability to induce programmed cell death, or apoptosis, is a hallmark of many potential anticancer agents, including 1,4-naphthoquinone derivatives. nih.govmdpi.com
Mitochondria are central to the intrinsic pathway of apoptosis. Naphthoquinone derivatives have been shown to target mitochondria, leading to several key events:
Mitochondrial Membrane Depolarization: Compounds can cause a drop in the mitochondrial membrane potential (ΔΨm), a critical early step in apoptosis. mdpi.comnih.gov
Oxidative Stress: The interaction of these compounds with the mitochondrial electron transport chain can lead to the production of ROS. mdpi.com
Cytochrome C Release: The loss of mitochondrial membrane potential can lead to the release of pro-apoptotic factors like cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytoplasm. nih.govresearchgate.net
Some 2-methyl substituted 1,4-naphthoquinones have been shown to be potent inhibitors of mitochondrial enzymes like NADH-oxidase and succinoxidase, induce mitochondrial swelling, and deplete sulfhydryl groups. nih.gov
The release of mitochondrial factors initiates a cascade of events leading to apoptosis.
Caspase Activation: Cytochrome c release triggers the activation of a family of cysteine proteases called caspases. Specifically, it leads to the activation of initiator caspase-9, which in turn activates executioner caspase-3. nih.govnih.gov
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.govnih.gov
Apoptotic Cell Death: The culmination of this cascade is the dismantling of the cell through characteristic apoptotic processes. nih.govnih.govresearchgate.net Studies on various 1,4-naphthoquinone derivatives have consistently demonstrated the activation of caspases-3 and -9 and subsequent PARP cleavage in cancer cell lines. nih.govnih.govresearchgate.net
Investigation of Target Specificity and Selectivity in Biological Systems
The target specificity and selectivity of a compound are critical determinants of its therapeutic potential and safety profile. For this compound, its chemical structure, featuring both a naphthoquinone core and a methylthiosulfonate group, suggests a reactivity profile geared towards specific biological nucleophiles, particularly the thiol groups of cysteine residues within proteins.
The 1,4-naphthoquinone scaffold is a recognized pharmacophore known for its ability to covalently interact with biological targets. researchgate.net This reactivity is often mediated through a Michael-type addition, where the electrophilic quinone system reacts with nucleophilic residues on proteins. e-century.us This mechanism can lead to the inhibition of enzyme activity or the disruption of protein function. While this reactivity provides a basis for potent biological activity, it also raises questions about selectivity, as the reaction is not inherently specific to a single protein target.
Research into analogous 1,4-naphthoquinone derivatives has demonstrated their potential as covalent inhibitors of various enzymes, including cysteine proteases and protein kinases. nih.govnih.gov For instance, certain naphthoquinones have been shown to act as reversible covalent inhibitors of cysteine proteases by reacting with the active site cysteine. nih.gov The selectivity of these interactions is often modulated by the substituents on the naphthoquinone ring, which can influence both the reactivity of the "warhead" and the non-covalent binding affinity for the target protein. nih.gov
Further investigation using techniques such as activity-based protein profiling (ABPP) and chemoproteomics would be necessary to definitively identify the protein targets of this compound and to establish its selectivity across the proteome. Such studies would provide crucial insights into its mechanism of action and inform its potential for further development as a chemical probe or therapeutic agent.
In Vitro Biological Activities and Preclinical Efficacy Studies of 2 Methylthiosulfonate 1,4 Naphthoquinone
Anticancer Activity in Cultured Cancer Cell Lines
Naphthoquinone derivatives are recognized for their potential as anticancer agents, with a broad spectrum of activity against various tumor types. mdpi.commdpi.comnih.govpreprints.orgelsevierpure.comnih.govnih.govresearchgate.netunav.edu Their mechanisms of action are often multifactorial, involving the induction of oxidative stress, inhibition of key enzymes, and interference with cellular signaling pathways. nih.govnih.govmdpi.com
Growth Inhibition and Cytotoxicity Across Diverse Tumor Types (e.g., lung, breast, colon)
While direct studies on 2-methylthiosulfonate-1,4-naphthoquinone are limited, research on structurally similar 2-thio- and 2-alkylsulfanyl-1,4-naphthoquinone derivatives has demonstrated significant growth-inhibitory and cytotoxic effects against a range of cancer cell lines. For instance, various synthesized 1,4-naphthoquinone (B94277) analogues have shown improved antiproliferative activity in prostate (DU-145), breast (MDA-MB-231), and colon (HT-29) cancer cell lines compared to the lead molecules. elsevierpure.com
Studies on 2-phenylamino-3-acyl-1,4-naphtoquinones have also revealed potent in vitro antiproliferative activities against DU-145 (prostate), MCF-7 (breast), and T24 (bladder) cancer cells. researchgate.net Similarly, novel 1,4-naphthoquinone derivatives containing salicylic (B10762653) acid and procaine (B135) moieties have demonstrated a dose-dependent growth inhibition effect on the MDA-MB-231 human breast adenocarcinoma cell line. nih.gov
The introduction of a 2-chloroethylthio group to the 1,4-naphthoquinone core has been shown to enhance the cytotoxic properties of these derivatives. nih.gov Specifically, certain (2-chloroethylthio)-1,4-naphthoquinone derivatives were highly active in various human prostate cancer cell lines at nanomolar concentrations. mdpi.com
Table 1: Cytotoxicity of Selected 1,4-Naphthoquinone Derivatives in Cancer Cell Lines This table is interactive. Users can sort and filter the data.
| Compound Type | Cancer Cell Line | Activity | Reference |
| 2-Phenylamino-1,4-naphthoquinone derivatives | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | Improved antiproliferative activity | elsevierpure.com |
| 2,3-disubstituted-1,4-naphthoquinones (with procaine and salicylic acid) | MDA-MB-231 (Breast) | Dose-dependent growth inhibition | nih.gov |
| (2-Chloroethylthio)-1,4-naphthoquinone derivatives | Prostate cancer cell lines | High activity at nanomolar concentrations | mdpi.com |
| 2-Phenylamino-3-acyl-1,4-naphtoquinones | DU-145 (Prostate), MCF-7 (Breast), T24 (Bladder) | Potent in vitro antiproliferative activities | researchgate.net |
Cell Cycle Arrest Studies
A key mechanism through which naphthoquinones exert their anticancer effects is the induction of cell cycle arrest, preventing the proliferation of cancer cells. nih.govnih.gov The interference with enzymes that regulate the cell cycle, such as topoisomerases I and II, can lead to the halting of cell division. nih.gov
For example, certain hybrid molecules containing both 1,4-naphthoquinone and quinolinedione scaffolds have been shown to arrest the cell cycle in the G0/G1 phase in MCF-7 breast cancer cells. nih.gov This is a critical checkpoint that, when inhibited, prevents the cell from entering the DNA synthesis phase. The ability of naphthoquinones to target cysteine proteases, which are involved in DNA damage repair, further contributes to their cytotoxic effects. nih.gov
Effects on Cancer Stem Cells (if applicable to broader naphthoquinone research)
The broader class of naphthoquinones has shown potential in targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. While specific studies on this compound are not available, the general mechanisms of action of naphthoquinones, such as the induction of reactive oxygen species (ROS), are relevant to targeting CSCs. The development of new natural product-inspired compounds, including naphthoquinone scaffolds, is being explored to overcome drug resistance in cancer stem cells. unimi.it
Assessment of Efficacy in Drug-Resistant Cell Models
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). unimi.it Naphthoquinone derivatives have demonstrated efficacy in overcoming MDR in various cancer cell lines. mdpi.comnih.gov Their ability to evade the efflux pumps that are often overexpressed in resistant cancer cells makes them promising candidates for treating refractory cancers. unimi.it
For instance, a number of naphthoquinones have shown high efficacy in tumor cell lines that are resistant to conventional chemotherapeutic agents. nih.gov The modification of the shikonin (B1681659) structure, a naturally occurring naphthoquinone, has led to derivatives with substantial cytotoxicity against drug-resistant cancer cell variants. mdpi.com Research on new naphthoquinone and benzopyran derivatives has specifically focused on their activity in multi-drug resistant cancer cells, with some naphthoquinones showing potent activity. unimi.it
Antimicrobial Activity
Sulfur-containing naphthoquinones have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents. mdpi.comresearchgate.netnih.govmdpi.comnih.govnih.govresearchgate.netresearchgate.net
Antibacterial Spectrum and Potency (e.g., Gram-positive and Gram-negative bacteria, MRSA)
Derivatives of 1,4-naphthoquinone have shown marked antibacterial activity. nih.gov Specifically, 1,4-naphthoquinone sulfides have exhibited potent activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov The antibacterial action of compounds like 2-methyl-1,4-naphthoquinone is thought to involve the blocking of essential enzymes through combination with sulfhydryl groups. bohrium.comnih.gov
Furthermore, several sulfur-containing heterocyclic hybrids have been investigated as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat due to its multidrug resistance. researchgate.netnih.gov Studies have shown that 1,4-naphthoquinone can act synergistically with β-lactam antibiotics against MRSA strains. nih.gov The mechanism of action often involves the generation of reactive oxygen species (ROS), which leads to bacterial cell death. mdpi.comresearchgate.net
Table 2: Antibacterial Activity of Selected Sulfur-Containing Naphthoquinone Derivatives This table is interactive. Users can sort and filter the data.
| Compound Type | Bacterial Strain | Activity | Reference |
| 1,4-Naphthoquinone sulfides | Staphylococcus aureus (Gram-positive) | Potent activity (MIC of 7.8 μg/mL) | nih.gov |
| 1,4-Naphthoquinone sulfides | Escherichia coli (Gram-negative) | MIC of 31.3 μg/mL | nih.gov |
| 2-Methyl-1,4-naphthoquinone | Escherichia coli | Antagonized by sulfur-containing reducing agents | bohrium.comnih.gov |
| Sulfur (SVI)-containing heterocyclic hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | Good anti-MRSA agents | nih.gov |
| 1,4-Naphthoquinone | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergistic effect with β-lactam antibiotics | nih.gov |
Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida species)
The 1,4-naphthoquinone scaffold is a known pharmacophore with significant antifungal properties. Derivatives of this structure have demonstrated considerable efficacy against a range of pathogenic fungi, including various Candida species, which are common causes of human infections.
Research into sulfur-containing 1,4-naphthoquinone derivatives has shown them to possess pronounced antifungal activities, with Minimum Inhibitory Concentrations (MICs) comparable to established antifungal drugs. scielo.br For instance, certain sulfur-derivatives were found to be more effective against C. albicans than miconazole. scielo.br Studies on halogenated naphthoquinones also revealed potent activity against C. albicans. scielo.br
Investigations into various 1,4-naphthoquinone derivatives have established their ability to suppress the growth of fungal strains, including clinical isolates of C. albicans, at MICs ranging from 8 to 250 mg/L. nih.gov Beyond inhibiting growth, these compounds were also effective at concentrations below their MICs in preventing the formation of hyphae, a key virulence factor for Candida. nih.gov The antifungal potential of this class of compounds is significant, with some derivatives showing potent activity against multidrug-resistant opportunistic fungal pathogens like Candida krusei. mdpi.com In some cases, the MIC values for specific derivatives against C. krusei were comparable to that of Amphotericin B. mdpi.com
The mechanism of action for some derivatives is thought to involve the disruption of fungal membrane permeability, leading to the leakage of essential intracellular components like nucleotides. researchgate.net
Table 1: Antifungal Activity of Selected 1,4-Naphthoquinone Derivatives Against Pathogenic Fungi
| Compound Class/Derivative | Fungal Species | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Sulfur-containing derivatives | Candida albicans | 3.125 - 12.5 | scielo.br |
| 2,3-dibromonaphthalene-1,4-dione | Candida species | <1.56 - 6.25 | nih.gov |
| 2,3-dibromonaphthalene-1,4-dione | Dermatophytes | <1.56 | nih.gov |
| 2-octanoylbenzohydroquinone | Candida krusei | 2 | mdpi.com |
| 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | 2 | scielo.br |
Antiviral Investigations
The 1,4-naphthoquinone structural unit is present in a variety of compounds exhibiting a wide range of biological activities, including antiviral effects. nih.gov Synthetic derivatives of 1,4-naphthoquinone have been evaluated for their ability to combat viral infections.
In one study, specific derivatives demonstrated an inhibitory effect against the RNA-dependent RNA polymerase of poliovirus type 2 in infected HeLa cells. nih.gov Other research has focused on derivatives of lawsone (2-hydroxy-1,4-naphthoquinone), which have shown antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov Encapsulation of certain 2-aminomethyl-3-hydroxy-1,4-naphthoquinone derivatives in liposomes was found to enhance their ability to control both early and late phases of HSV-1 replication. nih.gov Notably, derivatives substituted with benzyl (B1604629) and nitrobenzene (B124822) groups were significantly more efficient than the standard antiviral drug acyclovir (B1169) under the same experimental conditions. nih.gov The broad biological profile of naphthoquinones suggests their potential as a scaffold for developing new antiviral agents. nih.gov
Antiparasitic Investigations (e.g., Trypanosoma cruzi, Leishmania)
Naphthoquinone derivatives are recognized as an attractive class of compounds for targeting parasites due to their potential for multitarget modes of action. nih.gov They have been investigated for activity against parasites responsible for neglected tropical diseases, such as Chagas disease, caused by Trypanosoma cruzi, and leishmaniasis, caused by Leishmania species. nih.govnih.gov
A small library of 1,4-naphthoquinone derivatives was designed and evaluated to optimize trypanocidal activity. nih.gov Specifically, derivatives of 2-hydroxy-3-phenylsulfanylmethyl- nih.govresearchgate.net-naphthoquinone, which contain a sulfur linkage, were identified as potential hit compounds against clinically relevant forms of T. cruzi. nih.gov The mechanism of action for naphthoquinones against these parasites may involve the inhibition of key enzymes in the parasite's metabolic pathways, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), or the generation of oxidative stress through the production of reactive oxygen species (ROS). nih.gov
Anti-Inflammatory and Immunomodulatory Effects
Derivatives of 1,4-naphthoquinone have demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models. nih.govmdpi.com
Modulation of Inflammatory Mediators (e.g., cytokines)
Studies have shown that 1,4-naphthoquinone derivatives can effectively inhibit the production of key pro-inflammatory mediators. In murine macrophage cell lines (RAW 264.7), these compounds significantly inhibited nitric oxide (NO) production induced by lipopolysaccharide (LPS). nih.gov Further investigation revealed that these derivatives could reduce the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes central to the inflammatory response. nih.gov
Moreover, the production of several pro-inflammatory cytokines is curtailed by these compounds. Treatment with 1,4-naphthoquinone derivatives has been shown to decrease the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in LPS-stimulated macrophages. nih.govnih.gov The mRNA levels of pro-inflammatory factors including IL-1β, IL-6, and TNF-α were also reduced following treatment with certain derivatives. nih.gov This broad inhibition of inflammatory mediators highlights the potential of this chemical class in managing inflammatory conditions.
Effects on Immune Cell Function
The immunomodulatory effects of 1,4-naphthoquinones extend to their direct influence on immune cell functions, particularly macrophages. A key mechanism appears to be the antagonism of the purinergic P2X7 receptor, a ligand-gated ion channel that plays a significant role in cellular immunity and inflammation. nih.govnih.gov
Synthetic 1,4-naphthoquinone thioglucoside derivatives were found to inhibit the P2X7 receptor in RAW 264.7 macrophage cells. nih.govnih.gov This inhibition was evidenced by a reduction in ATP-induced calcium (Ca2+) influx and a decrease in the uptake of the YO-PRO-1 dye, both hallmarks of P2X7 receptor activation. mdpi.com By blocking this receptor, the derivatives also suppressed downstream events, such as ATP-induced production of reactive oxygen species (ROS) in macrophages. researchgate.net This action not only reduces the inflammatory output of the cell but also protects the macrophages from the toxic effects of excessive ATP and LPS. nih.gov
Other Investigated Biological Activities (e.g., antiplatelet, antihypoxic, herbicidal) in Specific In Vitro/Preclinical Models
Beyond the activities previously described, the 1,4-naphthoquinone scaffold has been explored for other pharmacological and biological effects.
Antiplatelet Activity
Thiosulfonate derivatives containing a quinone moiety have been synthesized and evaluated for their antiplatelet activity. researchgate.net These compounds were assessed as inhibitors of ADP-induced platelet aggregation. researchgate.net The research suggests that the thiosulfonate group plays a role in the observed biological activity. Studies on other thio-derivatives of 1,4-naphthoquinone have also demonstrated potent antiplatelet effects, with some compounds showing significant inhibition of platelet aggregation induced by collagen. frontiersin.orgfrontiersin.org For example, one derivative, 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione, was found to be a particularly active inhibitor. frontiersin.org The mechanism for some derivatives involves the direct inhibitory action on cytosolic phospholipase A(2) activity in platelets. nih.gov
Table 2: Antiplatelet Activity of a Selected 1,4-Naphthoquinone Thio-Derivative
| Compound | Agonist | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | TRAP-6 | 15.03 ± 1.52 µM | frontiersin.orgfrontiersin.org |
| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Collagen | 5.58 ± 1.01 µM | frontiersin.orgfrontiersin.org |
Antihypoxic Activity
Derivatives of 1,4-naphthoquinone have been reported to possess antihypoxic activities, among a wide array of other biological effects. researchgate.net
Herbicidal Activity
The potential for herbicidal applications has been noted through phytotoxicity studies. In one investigation, the naphthoquinone derivative 2,3-dibromo-1,4-naphthoquinone (B88232) (2,3-DBNQ) was assessed for its effect on seed germination. researchgate.net The compound caused significant inhibition of seed germination in both tomato (Solanum lycopersicum) and arugula (Eruca sativa), suggesting a potential application as a herbicidal agent. researchgate.net At a concentration of 400 µg/mL, it inhibited 94.8% of tomato seed germination, and at 200 µg/mL, it inhibited 64.1% of arugula seed germination. researchgate.net
Computational and Theoretical Investigations of 2 Methylthiosulfonate 1,4 Naphthoquinone
Molecular Docking Simulations with Identified and Putative Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 2-Methylthiosulfonate-1,4-naphthoquinone, might interact with a biological target, typically a protein or enzyme.
Research on the broader class of naphthoquinones has identified numerous potential biological targets. Docking studies have been instrumental in elucidating these interactions. For instance, various 1,4-naphthoquinone (B94277) derivatives have been docked against key cancer-related proteins like kinases and phosphatases. nih.gov One study successfully screened 1,4-naphthoquinone derivatives as potential inhibitors of AKT1 (Protein Kinase B), a crucial protein in cancer signaling pathways. nih.gov Another investigation used molecular docking to identify potential inhibitors of Polo-like kinase 1 (Plk1), a preferential target for antimitotic cancer therapy, from a library of 50 naphthoquinone derivatives. researchgate.netatlantis-press.com
Specifically for 2-methyl-1,4-naphthoquinone (2MNQ), a close structural analogue, docking studies revealed a high binding affinity of –7.2 kcal/mol with the breast cancer-related protein 1M17. researchgate.net Similarly, hybrids of 2-amino-1,4-naphthoquinone have been evaluated against the ATP binding domain of human topoisomerase IIα, a key enzyme in DNA replication, with docking studies helping to rationalize their cytotoxic activity. nih.gov Given the structural similarities, it is plausible that this compound would also interact with these and other related targets. The thiosulfonate group would likely introduce unique interactions, potentially with cysteine or other residues in the binding pocket, that could modulate binding affinity and specificity.
| Target Protein | Naphthoquinone Derivative Class | Key Findings |
| Polo-like kinase 1 (Plk1) | 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives | Favorable binding energies suggested potential as lead compounds for new antimitotic agents. researchgate.netatlantis-press.com |
| AKT1 (Protein Kinase B) | 1,4-naphthoquinone derivatives | Virtual screening identified 10 potential AKT1 inhibitors with anticancer activity. nih.gov |
| MKK7 and Cdc25 | Sulfur-containing 1,4-naphthoquinones | Docking studies helped explain the inhibitory activity and highlighted the importance of the naphthoquinone scaffold. nih.gov |
| Breast Cancer Protein (1M17) | 2-Methyl-1,4-naphthoquinone (2MNQ) | Showed a strong binding affinity with a binding energy of –7.2 kcal/mol. researchgate.net |
| Topoisomerase IIα | 2-amino-1,4-naphthoquinone hybrids | Docking simulations evaluated probable interactions within the human ATP binding domain. nih.gov |
| BCL-2 Protein | Hybrids of 1,4-naphthoquinone and thymidine | Docking studies examined interactions with the active site to explain apoptotic activity. mdpi.com |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These methods can determine properties like molecular geometry, charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability.
DFT studies have been performed on 1,4-naphthoquinone and its 2-methyl derivative (menadione). jocpr.comjocpr.com These calculations provide optimized molecular geometries that compare well with experimental X-ray diffraction data. researchgate.netjocpr.com For 2-methyl-1,4-naphthoquinone, Mulliken charge analysis revealed significant electron delocalization, which supports the electronic reactivity of the molecule. researchgate.net The HOMO is typically located over the entire molecule, while the LUMO is concentrated around the quinone ring, indicating its susceptibility to nucleophilic attack.
For this compound, similar DFT calculations would be invaluable. The electron-withdrawing nature of the methylthiosulfonate group (-SO₂S-CH₃) is expected to significantly lower the LUMO energy, making the molecule a stronger electrophile and potentially more reactive towards biological nucleophiles. Analysis of the electrostatic potential map would likely show a highly positive (electron-deficient) region around the quinone and thiosulfonate moieties, highlighting them as probable sites for interaction with electron-rich biological molecules.
| Compound | Method | Key Findings from Electronic Structure Analysis |
| 1,4-Naphthoquinone (NQ) & 2-Methyl-1,4-naphthoquinone (MNQ) | DFT (B3LYP/6-311++g**) | Calculated optimized geometries, atomic charges, and vibrational frequencies for neutral and radical anion forms. jocpr.comjocpr.com |
| 2-Methyl-1,4-naphthoquinone (2MNQ) | DFT (B3LYP/6-311++G(d,p)) | Analysis of HOMO-LUMO gap, Mulliken charges, and electrostatic potential indicated high reactivity and identified potential sites for interaction. researchgate.net |
| Various 1,4-Naphthoquinone Derivatives | DFT | Calculations were used to determine electronic structure characteristics related to cytotoxicity. mdpi.com |
Molecular Dynamics Simulations to Explore Binding Conformations and Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked complex, exploring different binding conformations, and calculating binding free energies.
For the naphthoquinone class of compounds, MD simulations have been used to validate and refine docking results. nih.govnih.govnih.gov For example, after docking novel 2-amino-1,4-naphthoquinone hybrids into the active site of topoisomerase IIα, MD simulations were performed to confirm the stability of the interactions and the binding mode. nih.gov Another study investigating 1,4-naphthoquinone derivatives against acute myeloid leukemia used MD simulations to infer a good binding capacity with the target protein MMP9. nih.gov
In the context of this compound, once potential protein targets are identified through docking, MD simulations would be the logical next step. These simulations would reveal whether the initial docked pose is stable over time or if the ligand reorients within the binding site to find a more favorable conformation. Such studies could also elucidate the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy, offering a clearer picture of the compound's potential as an inhibitor.
Prediction of Reactivity Profiles and Potential Biochemical Transformations
The biological activity of naphthoquinones is often linked to their redox properties and their ability to act as electrophiles. nih.govmdpi.com The 1,4-naphthoquinone core can accept electrons to form reactive intermediates like semiquinone radicals. nih.govnih.gov This redox cycling can generate reactive oxygen species (ROS), leading to oxidative stress, or facilitate covalent modification of biological macromolecules through adduct formation.
For this compound, the thiosulfonate group is a key feature influencing its reactivity. Thiosulfonates are known to react with biological thiols, such as the cysteine residues in proteins or glutathione (B108866), via a thiol-disulfide exchange-type mechanism. This reaction would lead to the formation of a mixed disulfide (protein-S-S-naphthoquinone) and the release of methanesulfinate (B1228633). This covalent modification of proteins is a likely mechanism of action, potentially leading to enzyme inhibition or disruption of protein function.
Computational methods can help predict such transformations. Quantum chemical calculations can map the reaction pathways for the interaction with thiols, determining activation energies and predicting the most likely sites of adduct formation. The metabolism of menadione (B1676200) (2-methyl-1,4-naphthoquinone) has been studied in hepatocytes, revealing pathways involving both one-electron and two-electron reductions. nih.gov Similar metabolic pathways, coupled with reactions at the thiosulfonate moiety, are anticipated for this compound.
In Silico Screening for Novel Naphthoquinone Scaffolds with Similar Pharmacological Profiles
In silico or virtual screening is a computational approach used in drug discovery to search large libraries of chemical structures for molecules that are likely to bind to a drug target. frontiersin.org If this compound demonstrates a desirable pharmacological profile, its structure can be used as a query for similarity-based or pharmacophore-based virtual screening to identify novel scaffolds with potentially similar or improved activity.
This strategy has been successfully applied to the naphthoquinone family. Researchers have performed virtual screening of in-house chemical libraries to find new inhibitors of targets like Leishmania GSK-3, where quinone scaffolds were identified as the best hits. nih.gov Computational approaches are vital for analyzing large compound databases to find candidates with optimal antibacterial and anticancer properties. frontiersin.orgmdpi.com The process often involves building a pharmacophore model, which defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model is then used to filter large compound databases, such as ZINC or NCI, to find new molecules that match the pharmacophore. mdpi.comnih.gov This approach accelerates the discovery of new lead compounds and can expand the chemical space beyond simple naphthoquinone analogues. nih.govmdpi.com
QSAR/QSPR Modeling for Predictive Activity and Property Estimation
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. meilerlab.orgmdpi.com These models are built by training an algorithm on a dataset of molecules with known activities or properties, using calculated molecular descriptors (numerical representations of chemical information). nih.gov
QSAR models have been developed for naphthoquinone derivatives to predict their antiprotozoal activity against the parasites responsible for Chagas disease and leishmaniasis. nih.gov In that study, molecular descriptors were used to build a model that could evaluate naphthoquinones with unknown activity, with the results showing that triazole-containing derivatives had the best affinity for the macromolecular targets. nih.gov The quality and predictive power of QSAR/QSPR models are assessed using rigorous statistical metrics. researchgate.netresearchgate.net
Analytical Methodologies for Research and Characterization of 2 Methylthiosulfonate 1,4 Naphthoquinone
Spectroscopic Techniques in Elucidating Molecular Interactions with Biomolecules (e.g., NMR, UV-Vis, Fluorescence for binding studies)
Spectroscopic methods are fundamental in studying the non-covalent and covalent interactions between 2-Methylthiosulfonate-1,4-naphthoquinone and various biomolecules, such as proteins and nucleic acids.
UV-Visible (UV-Vis) Spectroscopy is frequently employed to monitor binding events. The 1,4-naphthoquinone (B94277) core possesses a characteristic absorbance maximum around 330 nm. researchgate.net When the molecule interacts with a biomolecule like human serum albumin (HSA), changes in the absorption spectrum, such as shifts in wavelength (spectral shifts) or changes in absorbance intensity (hyperchromism or hypochromism), can indicate complex formation. nih.gov For instance, studies on related naphthoquinone derivatives show distinct peaks that are perturbed upon binding to proteins. nih.gov
Fluorescence Spectroscopy offers high sensitivity for investigating binding mechanisms. The intrinsic fluorescence of proteins, often from tryptophan residues, can be "quenched" upon binding of a ligand like a naphthoquinone derivative. By systematically adding the compound and measuring the decrease in fluorescence intensity, one can determine binding constants (Kₐ) and the number of binding sites. This method helped reveal that the interaction between a 1,4-naphthoquinone derivative and HSA involves a static quenching mechanism. nih.govelsevierpure.com Furthermore, Förster's Resonance Energy Transfer (FRET) can be used to measure the distance between the protein's fluorescent residue and the bound ligand, providing spatial information about the binding site. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of the parent compound and its derivatives. nih.gov Both ¹H and ¹³C NMR are used to confirm the chemical structure and identify the position of substituents on the naphthoquinone ring. nih.govchemicalbook.com While specific NMR data for this compound is not detailed in the provided sources, analysis of related 2-amino- and 2-alkylamino-1,4-naphthoquinones demonstrates the utility of this technique. nih.gov The chemical shifts are sensitive to the electronic environment of the nuclei, providing insight into molecular structure and conformation. nih.gov
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Naphthoquinone Derivatives Data extrapolated from studies on related aminonaphthoquinones for illustrative purposes.
| Nucleus | Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H (Aromatic) | 7.5 - 8.2 | Protons on the unsubstituted benzene (B151609) ring of the naphthoquinone core. |
| ¹H (Quinoid) | 6.0 - 7.0 | Proton on the quinone ring, highly dependent on adjacent substituents. |
| ¹³C (Carbonyl) | 180 - 185 | The two carbonyl carbons (C1 and C4) are characteristically downfield. nih.gov |
Other Spectroscopic Methods like Raman spectroscopy have been used to investigate how different naphthoquinones interact with DNA, identifying the binding sites and the nature of the structural changes induced in the DNA molecule. nih.gov Circular Dichroism (CD) and Fourier Transform Infrared (FT-IR) spectroscopy are also valuable for detecting conformational changes in a protein's secondary structure upon ligand binding. nih.govelsevierpure.com
Chromatographic Methods for Purity Assessment, Isolation, and Quantitation in Research Studies (e.g., HPLC, LC-MS)
Chromatography is indispensable for the isolation, purification, and quantification of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of synthesized naphthoquinone derivatives and for their quantification. nih.govnih.gov Purity is typically determined using a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, often with an acid modifier like trifluoroacetic acid. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the naphthoquinone moiety has strong absorbance, such as 254 nm. nih.gov HPLC methods have been developed for the quantitative determination of naphthoquinones in various samples, demonstrating good linearity, precision, and accuracy. nih.govechemcom.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is not only used for quantitation but is also crucial for structural confirmation and metabolite identification. nih.govnih.gov The use of high-resolution mass analyzers, such as Time-of-Flight (TOF), provides accurate mass measurements that aid in identifying unknown compounds in complex mixtures. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) is particularly vital for structural analysis of reaction products and biological adducts. nih.gov
Interactive Table: Example HPLC Conditions for Naphthoquinone Analysis Compiled from various methods for related compounds.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Phenomenex Luna C8(2) (5 µm, 50 x 2 mm) nih.gov | Mightysil RP-18GP (5 µm, 250 x 4.6 mm) nih.gov |
| Mobile Phase | Gradient of CH₃OH/H₂O with 0.5% TFA nih.gov | Isocratic mixture of 2% acetic acid (aq)/Methanol (1:1, v/v) nih.gov |
| Flow Rate | 0.4 mL/min nih.gov | 1.0 mL/min nih.gov |
| Detection | UV at 254 nm nih.gov | UV at 248 nm nih.gov |
| Application | Purity determination nih.gov | Quantitation nih.gov |
Other chromatographic techniques include High-Performance Thin-Layer Chromatography (HPTLC) combined with densitometry, which serves as a reliable method for the quantification of 1,4-naphthoquinone in extracts. echemcom.com Column chromatography using silica (B1680970) gel is a standard procedure for the purification of crude products following synthesis. mdpi.com
Electrochemical Methods for Redox Characterization in Biological Contexts
The biological activity of many naphthoquinones is intrinsically linked to their redox properties. mdpi.comnih.gov Electrochemical methods, particularly Cyclic Voltammetry (CV) , are employed to characterize the redox behavior of these compounds. nih.gov
CV measures the current that develops in an electrochemical cell as the voltage is varied. For a naphthoquinone, this typically reveals a two-step, one-electron reduction process, first to a semiquinone radical anion and then to a dianion. researchgate.net The midpoint potential (Emp) or half-wave potential (E₁/₂) is a key parameter derived from these measurements, which quantifies the molecule's tendency to accept electrons. researchgate.netnih.gov These potentials are sensitive to the electronic effects of substituents on the naphthoquinone scaffold. researchgate.net
Studies on various 1,4-naphthoquinone derivatives show that their electrochemical behavior can be systematically investigated in different solvent systems. mdpi.comnih.gov This characterization is crucial because the ability of the compound to undergo redox cycling in a biological environment is often a primary mechanism of its cytotoxic action, leading to the generation of reactive oxygen species (ROS) and oxidative stress. nih.gov
Interactive Table: Electrochemical Data for Naphthoquinone Derivatives Data from cyclic voltammetry studies on related compounds.
| Compound | Ea (V) | Ec (V) | ΔE (V) | Notes |
|---|---|---|---|---|
| PEDOT–NQS/MWCNT (Peak Couple 1) | -0.16 nih.gov | -0.21 nih.gov | 0.05 nih.gov | First redox couple observed in 1 M H₂SO₄. |
| PEDOT–NQS/MWCNT (Peak Couple 2) | 0.32 nih.gov | 0.25 nih.gov | 0.07 nih.gov | Second redox couple observed in 1 M H₂SO₄. |
Mass Spectrometry for Identification of Adducts with Biological Thiols or Proteins
A key aspect of the biological activity of this compound involves its reactivity towards nucleophilic residues in biomolecules, particularly the thiol groups of cysteine in proteins. Mass spectrometry (MS) is the definitive tool for identifying and characterizing these covalent adducts. nih.govnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to analyze the intact protein after incubation with the naphthoquinone derivative. A resulting increase in the protein's molecular weight corresponding to the mass of the added molecule confirms the formation of a covalent adduct. nih.gov This "top-down" approach can evaluate the relative reactivities of different naphthoquinone isomers with target proteins like hemoglobin. nih.gov
For more detailed information, a "bottom-up" proteomics strategy is employed.
Digestion: The protein-adduct is enzymatically digested, typically with trypsin, into smaller peptides. nih.gov
Separation: The resulting peptide mixture is separated using liquid chromatography (LC). nih.gov
Analysis: The peptides are analyzed by tandem mass spectrometry (MS/MS). nih.govnih.gov In the mass spectrometer, a peptide that shows a mass shift is selected and fragmented.
Identification: The fragmentation pattern (the MS/MS spectrum) provides sequence information that allows for the precise localization of the modification to a specific amino acid residue, such as a cysteine or lysine (B10760008). nih.gov
This methodology has been successfully used to identify the specific lysine and N-terminal valine residues in proteins that are modified by 1,4-naphthoquinone metabolites. nih.gov
Interactive Table: Examples of Protein Adducts Identified by Mass Spectrometry
| Naphthoquinone | Protein | Adducted Residue(s) | Analytical Method |
|---|---|---|---|
| 1,4-Naphthoquinone | Apomyoglobin | Lysine nih.gov | HPLC/ESI-MS/MS nih.gov |
| 1,2-Naphthoquinone | Apomyoglobin | Not specified | HPLC/ESI-MS/MS nih.gov |
Advanced Imaging Techniques for Cellular Localization and Target Engagement Studies
While specific imaging studies focusing on this compound are not widely reported in the provided literature, the potential for its use in advanced imaging is significant. Some compounds from the 1,4-naphthoquinone class have been suggested for use as biochemical probes for the non-invasive detection of pathological areas in cells and tissues using modern molecular imaging techniques. nih.gov
To be used for cellular imaging, the this compound molecule would typically be conjugated to a reporter moiety.
Fluorescence Microscopy: By attaching a fluorescent dye (a fluorophore) to the naphthoquinone, its uptake, subcellular localization (e.g., mitochondria, nucleus, cytoplasm), and interaction with specific cellular structures can be visualized in real-time in living or fixed cells. This would provide direct visual evidence of where the compound accumulates and potentially acts.
Target Engagement Assays: If the compound's primary protein target is known, imaging-based assays can confirm engagement in a cellular context. For example, a fluorescently-tagged version of the compound could be used in competition assays visualized by microscopy.
Positron Emission Tomography (PET): For in vivo studies, the molecule could be labeled with a positron-emitting isotope (e.g., ¹⁸F). This would allow for whole-body imaging to study the pharmacokinetics, biodistribution, and target-site accumulation of the compound non-invasively in animal models, which is crucial for drug development.
These advanced imaging applications represent a frontier in understanding the in-situ behavior of reactive molecules like this compound, bridging the gap between in vitro biochemical data and in vivo biological effects.
Future Directions and Research Perspectives for 2 Methylthiosulfonate 1,4 Naphthoquinone
Exploration of Novel Therapeutic Applications Based on Broad-Spectrum Biological Activities
The 1,4-naphthoquinone (B94277) moiety is a well-known pharmacophore present in numerous natural and synthetic compounds with a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov This inherent broad-spectrum activity of the parent scaffold suggests that 2-Methylthiosulfonate-1,4-naphthoquinone could be a versatile therapeutic agent.
Future investigations should systematically screen the compound against a diverse panel of targets. For instance, its anticancer potential could be explored beyond common cancer types to include drug-resistant and aggressive variants. mdpi.com The anti-inflammatory properties, highlighted by the ability of related quinones to inhibit key inflammatory kinases like IRAK1, warrant investigation in models of chronic inflammatory and autoimmune diseases. nih.gov Furthermore, given the demonstrated antifungal and antibacterial activities of other naphthoquinones, its efficacy against a range of pathogenic microbes, including multidrug-resistant strains, should be a research priority. nih.govnih.gov
Table 1: Reported Biological Activities of Related 1,4-Naphthoquinone Derivatives
| Biological Activity | Derivative(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Anticancer | 2,3-disubstituted-1,4-naphthoquinones | Showed a dose-dependent growth inhibition effect on the MDA-MB-231 human breast adenocarcinoma cell line. | nih.gov |
| (2-chloroethylthio)-1,4-naphthoquinones | Highly active in various prostate cancer cell lines, inducing apoptosis via ROS induction and DNA damage. | mdpi.com | |
| Anti-inflammatory | 1,4-Naphthoquinone | Identified as a potent inhibitor of IRAK1 kinase and the production of pro-inflammatory cytokines in macrophages. | nih.gov |
| Antifungal | 2-methoxy-1,4-naphthoquinone (B1202248) (2-MNQ) | Demonstrated significant antifungal activity against Cryptococcus neoformans and Penicillium italicum. nih.govnih.gov | nih.govnih.gov |
| Antibacterial | 1,4-Naphthoquinone, Plumbagin (B1678898) | Exhibited broad-range bacteriostatic and bactericidal effects against Gram-positive and Gram-negative bacteria. | nih.gov |
Development of Advanced Delivery Systems for Enhanced Efficacy in Preclinical In Vitro and In Vivo Models
A significant hurdle for many naphthoquinone derivatives is their poor water solubility, which can limit bioavailability and therapeutic application. mdpi.com To overcome this, the development of advanced delivery systems is crucial. Research has shown that formulating related compounds, such as 2-methoxy-1,4-naphthoquinone (MNQ), into carbon dots (CDs) not only improves water dispersibility but also enhances antifungal efficacy. mdpi.comnih.gov The MNQ-based carbon dots (2-CDs) exhibited a lower minimum inhibitory concentration (MIC) against Penicillium italicum compared to the free compound. mdpi.comnih.gov
Future studies on this compound should explore similar nanotechnology-based delivery strategies. Encapsulation in liposomes, polymeric nanoparticles, or conjugation to targeting moieties could improve its pharmacokinetic profile, enhance its accumulation at the target site, and reduce potential off-target toxicities. These advanced formulations need to be rigorously tested in both in vitro cell cultures and in vivo animal models to validate their enhanced efficacy and translational potential. nih.gov
Investigation of Synergistic Combinations with Existing Agents in Preclinical Settings
Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious diseases, as it can enhance therapeutic efficacy, overcome drug resistance, and lower required doses. The potential of 1,4-naphthoquinone derivatives to act synergistically with established drugs has been demonstrated in several preclinical studies.
For example, 2-methoxynaphthalene-1,4-dione (2-MNQ) shows a synergistic antifungal effect when combined with Amphotericin B against Cryptococcus neoformans. nih.govresearchgate.net This combination significantly increased the inhibition of fungal growth compared to 2-MNQ alone. nih.gov Similarly, 1,4-naphthoquinone acts synergistically with β-lactam antibiotics like cefotaxime (B1668864) and imipenem (B608078) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In the context of cancer, synthetic (2-chloroethylthio)-1,4-naphthoquinone derivatives synergized with the PARP inhibitor olaparib (B1684210) in prostate cancer cells. mdpi.com
Future preclinical research should, therefore, systematically evaluate this compound in combination with a panel of standard-of-care agents relevant to its identified biological activities. Checkerboard assays and other in vitro models can identify promising synergistic or additive interactions, which can then be validated in more complex preclinical models. nih.gov
Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity, Potency, and Reduced Off-Target Effects
While this compound is a promising lead, medicinal chemistry efforts can further optimize its therapeutic profile. Structure-activity relationship (SAR) studies are fundamental to designing next-generation derivatives. Research on related compounds has shown that small modifications to the substituents at the C-2 and C-3 positions of the naphthoquinone scaffold can dramatically alter biological activity and target selectivity. nih.gov
Synthetic strategies can be employed to create a library of analogs based on the this compound structure. nih.gov This could involve:
Modification of the thiosulfonate group: Altering the alkyl chain (e.g., replacing methyl with ethyl or larger groups) or substituting it entirely.
Substitution at the C-3 position: Introducing various functional groups to modulate electronic properties and steric interactions. nih.gov
Creation of hybrid molecules: Conjugating the naphthoquinone core with other pharmacophores to achieve dual-targeting capabilities, a strategy that has proven effective for other derivatives. mdpi.comnih.gov
These new compounds must be screened for improved potency against their intended targets and for selectivity, comparing their effects on diseased cells versus normal cells to ensure a wider therapeutic window and reduced off-target effects. nih.gov
Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) for Comprehensive Mechanism of Action Elucidation
To fully understand the therapeutic potential and to identify predictive biomarkers for this compound, a deep understanding of its mechanism of action is essential. High-dimensional "omics" technologies offer powerful, unbiased approaches to achieve this.
Studies on the related compound 2-methoxy-1,4-naphthoquinone (MNQ) have successfully used these techniques. For instance, label-free quantitative proteomics revealed that MNQ's antifungal effect on Penicillium italicum involves the disruption of key metabolic processes, particularly energy metabolism and responses to oxidative stress. nih.gov An integrated transcriptomic and metabolomic analysis of MNQ-based carbon dots identified the disruption of the cell cytoskeleton, glycolysis, and histone methylation as key molecular events. nih.gov
A similar multi-omics approach should be applied to cells or tissues treated with this compound.
Transcriptomics (RNA-seq) can reveal changes in gene expression, identifying signaling pathways modulated by the compound.
Proteomics can identify changes in protein expression and post-translational modifications, pinpointing direct protein targets or downstream effects. nih.gov
Metabolomics can uncover alterations in metabolic pathways, providing a functional readout of the compound's cellular impact. nih.gov
Integrating these datasets will provide a comprehensive, systems-level view of the compound's biological effects, facilitating a more complete elucidation of its mechanism of action.
Translation of Preclinical Findings to Advanced Biological Models (e.g., Organoids, 3D Culture Systems)
Traditional two-dimensional (2D) cell culture models often fail to replicate the complex microenvironment of native tissues, limiting their predictive power. To bridge the gap between preclinical findings and clinical application, it is imperative to translate research on this compound to more physiologically relevant advanced biological models. nih.gov
Three-dimensional (3D) culture systems, such as spheroids and organoids, have emerged as superior models. nih.gov Human intestinal organoids, for example, can recapitulate the structure and function of the intestine and are valuable for studying drug effects and toxicity. nih.gov The development of cancer organoid models allows for drug sensitivity testing that more closely mirrors patient tumor responses. nih.gov
Future research should incorporate these advanced models to:
Validate the efficacy and potency of this compound and its next-generation derivatives in a more tissue-like context.
Assess the compound's effects on complex cellular interactions within the tumor microenvironment.
Evaluate drug penetration and distribution in a 3D structure.
Test synergistic drug combinations identified in 2D screens in a more robust system.
Employing these advanced models will generate more reliable and translatable data, strengthening the rationale for advancing the most promising compounds toward clinical development.
Q & A
Q. What are the common synthetic strategies for preparing 2-Methylthiosulfonate-1,4-naphthoquinone derivatives?
- Methodological Answer : The synthesis of this compound derivatives often involves functionalization of the naphthoquinone core. Key approaches include:
- Thiol Addition Reactions : Thiosulfonate groups can be introduced via nucleophilic substitution or thiol-ene chemistry. For example, Lubenets et al. (2013) demonstrated the use of thiosulfonate precursors in multicomponent reactions to generate antimicrobial naphthoquinone derivatives .
- Metal-Catalyzed Coupling : Palladium or copper catalysts enable regioselective introduction of sulfur-containing groups. Recent advances in metal catalysis have improved yields (e.g., up to 78% in optimized conditions) .
- Green Chemistry Approaches : Solvent-free or aqueous-phase reactions reduce environmental impact. Ammonium acetate (NH4OAc) has been used as a mild catalyst for hydroxyalkylation reactions .
- Quality Control : Purity (>95%) is typically confirmed via HPLC, NMR, and mass spectrometry, as outlined in studies on analogous compounds .
Q. What in vitro models are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Antibacterial Assays : Minimum Inhibitory Concentration (MIC) tests against methicillin-resistant Staphylococcus aureus (MRSA) are standard. Derivatives of 1,4-naphthoquinones show MIC values ranging from 2–32 µg/mL, depending on substituents .
- Anticancer Screening : Cytotoxicity is assessed using human cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Redox-active naphthoquinones often exhibit IC50 values <10 µM due to ROS generation .
- Redox Cycling Studies : Electrochemical methods (cyclic voltammetry) quantify redox potentials, which correlate with biological activity. For example, lawsone derivatives have E1/2 values near −0.3 V vs. Ag/AgCl .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective methylthiosulfonate functionalization?
- Methodological Answer : Regioselectivity is influenced by:
- Catalyst Choice : Pd(OAc)₂ promotes C-3 functionalization, while CuI favors C-2 substitution in naphthoquinones .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions. For example, thiosulfonate addition at 0°C achieves >90% regioselectivity in some cases .
- Computational Modeling : DFT studies predict reactive sites by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .
Q. How do structural modifications of this compound impact its redox-mediated cytotoxicity?
- Methodological Answer :
- Electron-Withdrawing Groups : Substituents like -SO₂CH₃ lower redox potentials, enhancing ROS generation and cytotoxicity (e.g., IC50 reduction by 50% compared to unmodified analogs) .
- Chelation with Metal Ions : Coordination with Fe³⁺ or Cu²⁺ amplifies oxidative stress via Fenton-like reactions. IR and EPR spectroscopy confirm metal complex formation .
- In Vivo Validation : Zebrafish models are used to assess toxicity thresholds. Studies on similar compounds show LD50 values >100 mg/kg, suggesting a therapeutic window .
Q. How can contradictory data on the toxicity profile of this compound derivatives be resolved?
- Methodological Answer : Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., primary vs. immortalized) affect sensitivity. Standardizing protocols (e.g., ATP-based viability assays) improves reproducibility .
- Redox Buffering : Cellular glutathione levels modulate toxicity. Pretreatment with N-acetylcysteine (NAC) can mitigate cytotoxicity, confirming redox-driven mechanisms .
- Metabolic Profiling : LC-MS/MS identifies metabolites responsible for off-target effects. For example, demethylated byproducts may exhibit higher toxicity than the parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
